REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=C)=[CH:14][CH:13]=1.C(N(C)C)C1C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:16][C:15]2[CH:18]=[CH:19][C:12]([Br:11])=[CH:13][CH:14]=2)=[CH:4][CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
10.97 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
10.17 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C)C
|
Name
|
|
Quantity
|
0.112 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After having filtered off the amine salt which
|
Type
|
CUSTOM
|
Details
|
has precipitated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product is recrystallised twice from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=CC1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |